

Application Notes and Protocols for In Vivo Studies of DS-9300

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Compound of Interest		
Compound Name:	DS-9300	
Cat. No.:	B15583292	Get Quote

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These application notes provide a detailed overview and protocols for conducting in vivo studies with **DS-9300**, a potent and orally bioavailable inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). The primary focus is on its application in castration-resistant prostate cancer (CRPC) models.

Introduction

DS-9300 is a small molecule inhibitor targeting the catalytic activity of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in the regulation of gene expression by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. In the context of castration-resistant prostate cancer, p300 and CBP are known to be co-activators of the Androgen Receptor (AR), a key driver of prostate cancer progression. By inhibiting p300/CBP, **DS-9300** can suppress the transcription of AR target genes, including the well-known oncogene c-Myc, leading to reduced tumor growth.[2][3] Preclinical studies have demonstrated the dose-dependent antitumor activity of **DS-9300** in a VCaP xenograft mouse model of CRPC.[1]

Data Presentation

The following tables summarize the quantitative data available for **DS-9300** from in vitro and in vivo preclinical studies.



Table 1: In Vitro Activity of **DS-9300**

Parameter	Value	Cell Line/Target	Reference
EP300 IC50	28 nM	Enzyme Assay	[1]
CBP IC50	22 nM	Enzyme Assay	[1]
H3K27ac IC50	50 nM	Cellular Assay	[1]
VCaP GI50	0.6 nM	Prostate Cancer Cell Line	[1]
22Rv1 Gl50	6.5 nM	Prostate Cancer Cell Line	[1]
LNCaP GI50	3.4 nM	Prostate Cancer Cell Line	[1]
PC3 IC50	287 nM	AR-Negative Prostate Cancer Cell Line	[1]

Table 2: In Vivo Efficacy of **DS-9300** in VCaP Xenograft Model

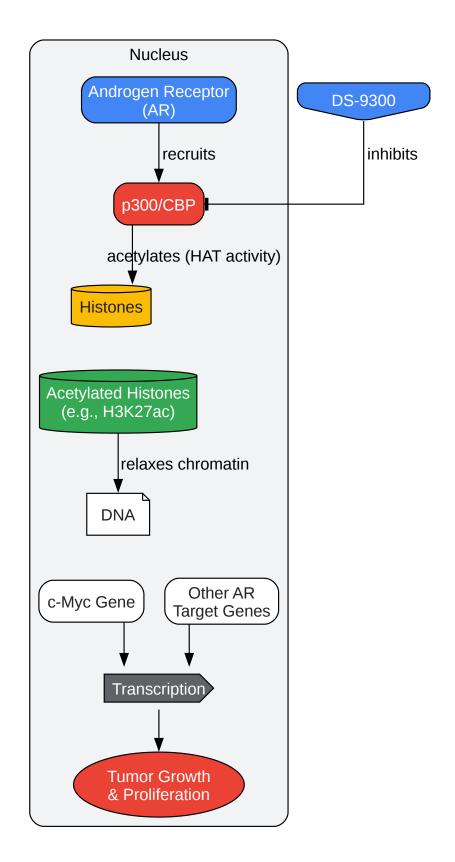
Dosage (Oral, Once Daily)	Outcome	Reference
0.3 mg/kg	Dose-dependent antitumor activity	[1]
1 mg/kg	Dose-dependent antitumor activity	[1]
3 mg/kg	Dose-dependent antitumor activity and PSA reduction	[1]

Note: The specific treatment duration for the **DS-9300** in vivo study was not publicly available. Based on similar studies with other agents in prostate cancer xenograft models, a treatment duration of 21 to 28 days is typical.[4]

Signaling Pathway



The diagram below illustrates the proposed mechanism of action for **DS-9300** in castration-resistant prostate cancer.





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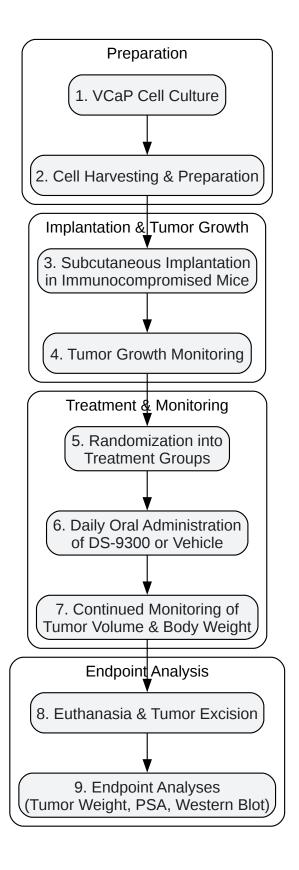
Figure 1. Proposed mechanism of action of DS-9300.

Experimental Protocols

This section provides a detailed protocol for a typical in vivo efficacy study of **DS-9300** using a CRPC xenograft model.

Experimental Workflow





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Figure 2. Experimental workflow for an in vivo study.



1. Cell Culture

- Cell Line: VCaP (androgen-sensitive human prostate cancer cell line).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Animal Model

- Species: Male immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
- Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
- Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- 3. Tumor Cell Implantation
- Harvest VCaP cells during the logarithmic growth phase.
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10 $^{\circ}$ 6 cells per 100 μ L.
- Anesthetize the mice and subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.



 When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

5. Treatment Administration

- **DS-9300** Formulation: Prepare **DS-9300** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Dosing: Administer **DS-9300** orally once daily at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg). The control group should receive the vehicle only.
- Treatment Duration: Treat the animals for a predefined period, typically 21 to 28 days.
- 6. Efficacy Evaluation
- Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.
- At the end of the study, euthanize the mice and excise the tumors.
- · Measure the final tumor weight.
- Collect blood samples for the analysis of Prostate-Specific Antigen (PSA) levels.
- A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., for p300/CBP target engagement and downstream pathway modulation) or fixed in formalin for immunohistochemistry.

7. Statistical Analysis

 Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the differences between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion



DS-9300 is a promising therapeutic agent for castration-resistant prostate cancer with a well-defined mechanism of action. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate its efficacy and pharmacodynamic effects. Careful execution of these experiments will be crucial in advancing the clinical development of this novel p300/CBP inhibitor.

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